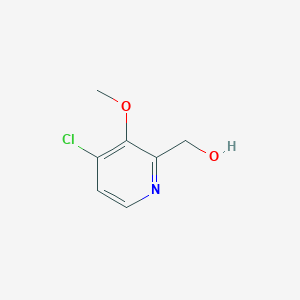

(4-Chloro-3-methoxypyridin-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-3-methoxypyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-11-7-5(8)2-3-9-6(7)4-10/h2-3,10H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRRJUHDGVMYLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Pyridine Derivatives As Foundational Chemical Scaffolds

Pyridine (B92270) and its derivatives are among the most ubiquitous heterocyclic structures in organic and medicinal chemistry. nih.gov The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, serves as a core structural motif in a vast number of natural products, including vitamins and alkaloids, as well as synthetic compounds used in pharmaceuticals and agrochemicals. researchgate.netresearchgate.netnih.gov The prevalence of this scaffold is due to several key attributes.

The nitrogen atom in the pyridine ring imparts unique physicochemical properties. It possesses a non-bonding pair of electrons that can participate in hydrogen bonding with biological receptors, which can enhance the pharmacokinetic properties of drug molecules. nih.gov Furthermore, the electron-withdrawing nature of the nitrogen atom influences the reactivity of the ring's carbon atoms, making the C2, C4, and C6 positions susceptible to nucleophilic substitution, while the C3 and C5 positions are more prone to electrophilic substitution. nih.gov This predictable reactivity allows for controlled functionalization, enabling chemists to systematically modify the pyridine core to create a diverse range of compounds with tailored biological activities. nih.govacs.org Consequently, pyridine derivatives are integral to the development of drugs for a wide spectrum of diseases, including microbial infections, viral diseases, and cancer. researchgate.net

Contextualizing 4 Chloro 3 Methoxypyridin 2 Yl Methanol As a Key Halogenated and Alkoxy Substituted Heterocyclic Building Block

(4-Chloro-3-methoxypyridin-2-yl)methanol is distinguished by its specific substitution pattern, which combines features that are highly sought after in synthetic chemistry. It is a halogenated and alkoxy-substituted heterocyclic compound, and each functional group plays a critical role in its utility as a chemical intermediate. chem-tools.comthieme-connect.comacs.org

The presence of a chlorine atom at the C4 position is particularly significant. Halogens, especially chlorine, are widely used substituents in medicinal chemistry. acs.org They can modulate a molecule's physicochemical properties, such as lipophilicity, which affects how a drug is absorbed, distributed, metabolized, and excreted. mdpi.com The chlorine atom can also serve as a leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions, providing a reactive handle for further molecular elaboration. thieme-connect.comacs.org

The methoxy (B1213986) group (-OCH3) at the C3 position is an alkoxy substituent that also influences the electronic properties and reactivity of the pyridine (B92270) ring. thieme-connect.com Alkoxy groups are important in the synthesis of numerous biologically active compounds. thieme-connect.com Finally, the hydroxymethyl group (-CH2OH) at the C2 position provides a primary alcohol functionality. This group can be readily oxidized to an aldehyde or carboxylic acid or can be used in esterification or etherification reactions, further increasing the synthetic possibilities. This trifunctional arrangement makes this compound a highly valuable building block for constructing complex target molecules.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H8ClNO2 |

| Monoisotopic Mass | 173.02435 Da |

| InChIKey | ISRRJUHDGVMYLE-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CN=C1CO)Cl |

Data sourced from PubChem. uni.lu

Overview of Academic Research Trajectories Focusing on Substituted Pyridine Methanols

Strategic Approaches to the Construction of the Pyridine Ring System

The foundational step in synthesizing complex pyridine derivatives often involves the formation of the heterocyclic ring itself. The choice of method depends on the desired substitution pattern and the availability of starting materials. nih.govbaranlab.org

Classic and modern cyclization reactions provide access to a wide array of substituted pyridines. baranlab.org Most syntheses of pyridine rings are based upon condensation reactions of carbonyl compounds or cycloaddition reactions. nih.govbaranlab.org

Hantzsch Dihydropyridine (B1217469) Synthesis : This well-established method typically involves a 2:1:1 condensation of a β-keto acid (like acetoacetate), an aldehyde (such as formaldehyde), and a nitrogen donor like ammonia (B1221849). wikipedia.org The resulting dihydropyridine is subsequently oxidized to the corresponding pyridine derivative. wikipedia.org Modifications to this process allow for the synthesis of asymmetrically substituted pyridines. baranlab.orgwikipedia.org

Chichibabin Pyridine Synthesis : This reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org While versatile, it can sometimes result in lower yields, though the precursors are often inexpensive. wikipedia.org

Cycloaddition Reactions : Inverse electron demand Diels-Alder reactions are a favored modern method for constructing pyridine rings. baranlab.org This approach often involves the reaction of heterocyclic azadienes, which, after cycloaddition, extrude a part of the resulting bicyclic structure to form the aromatic pyridine ring. baranlab.org Other methods include a one-pot C-H alkenylation/electrocyclization/aromatization sequence to produce highly substituted pyridines from α,β-unsaturated imines and alkynes. nih.gov A modular method employing a cascade reaction that includes a copper-catalyzed cross-coupling, electrocyclization, and air oxidation has also been developed for preparing highly substituted pyridines. nih.govorganic-chemistry.org

| Cyclization Method | Precursors | Key Features |

| Hantzsch Synthesis | β-keto acid, aldehyde, ammonia | Forms a dihydropyridine intermediate that requires oxidation. wikipedia.org |

| Chichibabin Synthesis | Aldehydes, ketones, α,β-unsaturated carbonyls, ammonia | Utilizes inexpensive precursors; yields can be moderate. wikipedia.org |

| Diels-Alder Reactions | Heterocyclic azadienes, alkenes/alkynes | Favored modern method, often an inverse electron demand reaction. baranlab.org |

| Cascade Reactions | Alkenylboronic acids, ketoxime O-pentafluorobenzoates | Modular, good functional group tolerance, proceeds via a 3-azatriene. nih.govorganic-chemistry.org |

Once the pyridine ring is formed, regioselective functionalization is employed to introduce substituents at specific positions. The inherent electronic properties of the pyridine ring, being electron-deficient, heavily influence its reactivity. nih.govresearchgate.net

Direct C-H functionalization is a powerful, atom-economical approach for modifying the pyridine core. researchgate.net However, achieving regioselectivity can be challenging. researchgate.netnih.gov Strategies to control the position of functionalization include:

Utilizing Intrinsic Reactivity : In reactions with nucleophiles, pyridine typically reacts at the C2 and C4 positions. wikipedia.org Conversely, electrophilic substitution is more difficult than in benzene (B151609) and often requires harsh conditions. nih.govwikipedia.org

Blocking Groups : A temporary blocking group can be installed to direct subsequent reactions to a specific site. For example, a maleate-derived blocking group has been used to achieve exquisite control for Minisci-type decarboxylative alkylation at the C4 position. nih.gov

Directed Metalation : The presence of a directing group can facilitate metalation at an adjacent position, allowing for the introduction of an electrophile.

Conversion to Electron-Rich Intermediates : To overcome the electron-deficient nature of pyridine, it can be temporarily converted into an electron-rich intermediate. This allows for regioselective electrophilic functionalization under milder conditions. nih.gov

Direct and Indirect Synthetic Pathways to this compound

The synthesis of the target compound involves the specific and controlled introduction of three different functional groups—chloro, methoxy (B1213986), and hydroxymethyl—at the C4, C3, and C2 positions, respectively.

Chloropyridines are important intermediates for pharmaceuticals and agrochemicals. wikipedia.org Several methods exist for their synthesis. ontosight.ai

From Pyridinols (Hydroxypyridines) : A common and effective method is the treatment of a corresponding pyridinol with a chlorinating agent like phosphoryl chloride (POCl₃) or phosphorus oxychloride. wikipedia.orgprepchem.com For instance, 3-Methoxy-2-methyl-4(1H)-pyridone can be converted to 4-chloro-3-methoxy-2-methylpyridine by refluxing with phosphorus oxychloride. prepchem.com

Direct Chlorination : The direct reaction of pyridine with chlorine gas at high temperatures (above 270 °C) can produce a mixture of 2-chloropyridine (B119429) and 2,6-dichloropyridine. wikipedia.org

From Pyridine-N-oxides : Pyridine-N-oxides can be converted to 2-chloropyridines in high yields. wikipedia.org This involves reaction with agents like POCl₃. A synthetic route for a key intermediate of the drug Pantoprazole involves the oxidation of 4-chloro-3-methoxy-2-methylpyridine to its N-oxide, highlighting the stability of the chloro-substituent to oxidation. google.com A patented method for synthesizing 4-chloro-3-methoxy-2-methylpyridine involves the reaction of 3-methoxy-2-methyl-4-pyranone with excess phosphorus oxychloride. google.comscispace.com

| Chlorination Method | Starting Material | Reagent | Typical Position(s) |

| Deoxychlorination | Pyridinol | POCl₃ | C2 or C4 wikipedia.orgprepchem.com |

| Direct Halogenation | Pyridine | Cl₂ (gas), >270°C | C2, C6 wikipedia.org |

| From N-oxide | Pyridine-N-oxide | POCl₃ | C2 wikipedia.org |

Introducing a methoxy group onto a pyridine ring can be achieved through several methods, most notably nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr) : This is a primary method for introducing alkoxy groups. It involves reacting a halopyridine (typically chloro- or fluoropyridine) with sodium methoxide (B1231860). The reaction is facilitated by the presence of electron-withdrawing groups on the ring. ntu.edu.sg In the context of the target molecule, a precursor such as a 3,4-dichloropyridine (B130718) derivative could potentially be selectively methoxylated at the 3-position.

From Hydroxypyridines : The methylation of a hydroxypyridine at the 3-position using a methylating agent like methyl iodide or dimethyl sulfate (B86663) is another viable route. The synthesis of 4-methoxypyridine (B45360) analogs often proceeds via the methoxylation of chloropyridine derivatives with sodium methoxide (NaOMe). researchgate.net The presence of a methoxy group can reduce the basicity of the pyridine nitrogen due to inductive electron-withdrawing effects, which can be advantageous in subsequent reaction steps. nih.gov

The final functionalization is the introduction of the hydroxymethyl group at the C2 position.

Reduction of Carbonyls : A standard method involves the reduction of a carboxylic acid, ester, or aldehyde at the C2 position. For example, dipicolinic acid (pyridine-2,6-dicarboxylic acid) can be reduced with sodium borohydride (B1222165)/iodine to yield 2,6-bis(hydroxymethyl)pyridine. rsc.org A similar strategy could be applied to a precursor bearing a carboxyl group at the C2 position.

Direct Hydroxymethylation : Recent advances have enabled the direct hydroxymethylation of pyridines. One strategy involves the visible light-induced hydroxymethylation of pyridine N-oxides, which can directly install a hydroxymethyl group at the C2 position. acs.org

Reductive Hydroxymethylation : An iridium-catalyzed transfer hydrogenation process can achieve the reductive hydroxymethylation of pyridines using formaldehyde (B43269). rsc.org This process forms a new C-C bond and two new C-H bonds in a single step. rsc.org A ruthenium-catalyzed version of this dearomative functionalization has also been developed, which uses paraformaldehyde as both a hydride donor and an electrophile. rsc.org

From Methylpyridines : The hydroxymethyl group can be installed by the oxidation of a methyl group at the C2 position. Biocatalytic methods, such as using a xylene monooxygenase enzyme, can convert a methyl group on a pyridine ring to a hydroxymethyl group under mild conditions. rsc.org

Techniques for Installing the Hydroxymethyl Group

Reduction of Carboxylic Acid Derivatives to Alcohols

The principal and most direct method for the synthesis of this compound is the reduction of its corresponding carboxylic acid, 4-chloro-3-methoxy-2-pyridinecarboxylic acid. This transformation is a standard procedure in organic synthesis, typically employing powerful reducing agents capable of converting a carboxylic acid to a primary alcohol.

Lithium aluminum hydride (LiAlH₄) is a strong reducing agent commonly used for this purpose. masterorganicchemistry.com Unlike sodium borohydride (NaBH₄), which is generally not reactive enough to reduce carboxylic acids, LiAlH₄ readily effects this conversion. quora.comlibretexts.org The reaction mechanism involves the deprotonation of the carboxylic acid by the hydride reagent to form a lithium carboxylate salt and hydrogen gas. Subsequent reduction of the carboxylate by the aluminum hydride species proceeds through an aldehyde intermediate, which is immediately further reduced to the primary alcohol. youtube.com

While specific experimental procedures for the reduction of 4-chloro-3-methoxy-2-pyridinecarboxylic acid are not extensively detailed in publicly available literature, the general protocol involves the slow addition of the carboxylic acid to a cooled solution of LiAlH₄ in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, followed by a careful aqueous workup to quench the excess reagent and liberate the alcohol product.

Another class of reagents that can be employed for this transformation are borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS). These reagents are also effective for the reduction of carboxylic acids to alcohols and are often considered milder and more selective than LiAlH₄.

Table 1: Common Reducing Agents for Carboxylic Acid to Alcohol Conversion

| Reducing Agent | Formula | Typical Solvents | Reactivity with Carboxylic Acids |

| Lithium Aluminum Hydride | LiAlH₄ | THF, Diethyl Ether | High |

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Very Low / Unreactive |

| Borane-THF Complex | BH₃·THF | THF | High |

| Borane-DMS Complex | BH₃·S(CH₃)₂ | THF, Toluene | High |

Hydrolysis of Alkoxymethyl Esters and Acetates

The synthesis of this compound via the hydrolysis of its corresponding esters, such as acetates or other alkoxymethyl esters, is a theoretically plausible but not widely documented route in the available scientific literature. This method would involve a two-step process: first, the esterification of 4-chloro-3-methoxy-2-pyridinecarboxylic acid or the acylation of the target alcohol, followed by a hydrolysis step.

Hydrolysis can be carried out under either acidic or basic conditions. Basic hydrolysis, or saponification, typically involves treating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. Acid-catalyzed hydrolysis is usually performed by heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous medium.

Given the lack of specific literature examples for this particular compound, it is presumed that the direct reduction of the carboxylic acid is a more efficient and commonly employed synthetic strategy.

Catalyst Systems and Optimized Reaction Conditions in Synthetic Protocols

The efficiency and selectivity of the synthesis of this compound are highly dependent on the choice of catalyst and the optimization of reaction parameters.

Application of Metal-Catalyzed Transformations in Pyridine Synthesis

While the final step in producing this compound is a reduction, the synthesis of the precursor, 4-chloro-3-methoxy-2-pyridinecarboxylic acid, can involve metal-catalyzed reactions. The construction of substituted pyridine rings often utilizes transition metal catalysts to achieve high yields and regioselectivity.

For the reduction of the carboxylic acid itself, catalytic hydrogenation represents a viable alternative to the use of metal hydride reagents. This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. rsc.orgrsc.org Catalysts for the hydrogenation of carboxylic acids often consist of precious metals such as ruthenium, rhodium, or iridium, often supported on carbon or other materials. tue.nl Bimetallic catalyst systems, for instance, those containing tin and ruthenium, have also shown efficacy in the hydrogenation of carboxylic acids and their esters. tue.nl

A study on the catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid demonstrated the use of a nickel catalyst in an alkaline medium to achieve dechlorination and reduction of the ring, while a platinum catalyst in acetic acid led to the reduction of the pyridine ring itself. researchgate.net This highlights the importance of the catalyst and reaction conditions in directing the outcome of the reduction.

Table 2: Examples of Metal Catalysts in Pyridine Carboxylic Acid Transformations

| Catalyst System | Transformation | Substrate Example | Reference |

| Nickel in alkaline medium | Dechlorination | 2,6-Dichloropyridine-4-carboxylic acid | researchgate.net |

| Platinum (Adams' catalyst) | Ring hydrogenation | 2,6-Dichloropyridine-4-carboxylic acid | researchgate.net |

| Ruthenium complexes | Hydrogenation to alcohol | General carboxylic acids | rsc.orgrsc.orgtue.nl |

| Iron-based catalysts | Hydrosilylation to alcohol | General carboxylic acids | youtube.com |

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

For reductions using metal hydrides like LiAlH₄, anhydrous conditions are essential to prevent the violent reaction of the reagent with water and to avoid quenching the reagent. The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and to minimize side reactions. The choice of an ethereal solvent like THF is standard.

In catalytic hydrogenations, the optimization of hydrogen pressure, temperature, and catalyst loading is critical. The solvent can also play a significant role in the reaction outcome. researchgate.net For instance, in the synthesis of a related compound, 4-chloro-3-methoxy-2-methylpyridine, the reaction temperature and duration of the chlorination step using phosphorus oxychloride were key parameters to control. google.com

Advanced Separation and Purification Techniques for Synthetic Intermediates and the Target Compound

The isolation and purification of this compound and its synthetic intermediates are critical to obtaining a product of high purity. Standard laboratory techniques such as extraction, distillation, and chromatography are commonly employed.

Following the reduction of 4-chloro-3-methoxy-2-pyridinecarboxylic acid, a typical workup procedure involves quenching the excess reducing agent, followed by extraction of the product from the aqueous layer into an organic solvent like dichloromethane (B109758) or ethyl acetate. The combined organic layers are then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

For the purification of the crude product, column chromatography is a powerful technique. rasayanjournal.co.in The choice of the stationary phase (e.g., silica (B1680970) gel or alumina) and the eluent system is determined by the polarity of the target compound and the impurities present. nih.gov For pyridine derivatives, which are basic, the use of a neutral or basic stationary phase like alumina (B75360) can sometimes be advantageous to prevent product degradation or strong adsorption that can occur on acidic silica gel.

In the synthesis of the related 4-chloro-3-methoxy-2-methylpyridine, purification was achieved by distillation after an extractive workup. nih.gov This suggests that for thermally stable, relatively volatile pyridine derivatives, distillation can be an effective purification method. For non-volatile solids, recrystallization from a suitable solvent system is another common and effective purification technique.

Transformations Involving the Primary Alcohol Functionality

The primary alcohol group at the 2-position of the pyridine ring is a key handle for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Oxidation Reactions to Corresponding Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde or carboxylic acid under controlled conditions. The choice of oxidizing agent and reaction conditions determines the final product.

Mild oxidizing agents are typically employed for the conversion to the aldehyde, 4-chloro-3-methoxy-2-pyridinecarboxaldehyde. Reagents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) are often effective for this transformation, minimizing over-oxidation to the carboxylic acid.

For the synthesis of 4-chloro-3-methoxypyridin-2-yl)carboxylic acid, stronger oxidizing agents are required. Common methods include the use of potassium permanganate (B83412) (KMnO₄) or Jones reagent (a mixture of chromium trioxide, sulfuric acid, and acetone). These powerful oxidants ensure the complete conversion of the alcohol to the carboxylic acid. The reaction conditions for these transformations are summarized in the table below.

| Transformation | Reagent | Product |

| Alcohol to Aldehyde | MnO₂, PCC | 4-chloro-3-methoxy-2-pyridinecarboxaldehyde |

| Alcohol to Carboxylic Acid | KMnO₄, Jones Reagent | (4-chloro-3-methoxypyridin-2-yl)carboxylic acid |

Esterification and Etherification Reactions of the Hydroxymethyl Group

The hydroxyl group of the hydroxymethyl moiety is amenable to both esterification and etherification reactions, providing pathways to a broad range of derivatives.

Esterification can be achieved by reacting this compound with carboxylic acids, acid chlorides, or acid anhydrides. The reaction with a carboxylic acid is typically carried out in the presence of an acid catalyst, such as sulfuric acid, or with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). The use of more reactive acid chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine or triethylamine, provides a more facile route to the corresponding esters.

Etherification of the hydroxymethyl group can be accomplished through various methods, most commonly the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the ether.

| Reaction | Reagents | Product Class |

| Esterification | Carboxylic acid/acid catalyst, Acid chloride/base, Acid anhydride/base | Esters |

| Etherification | NaH, Alkyl halide | Ethers |

Halogenation and Conversion to Chloromethyl Derivatives

The primary alcohol can be readily converted to a chloromethyl group, a versatile functional group for nucleophilic substitution reactions. A common and effective method for this transformation is the use of thionyl chloride (SOCl₂). chemicalbook.com The reaction typically proceeds smoothly, often in an inert solvent like dichloromethane, to yield 2-(chloromethyl)-4-chloro-3-methoxypyridine. chemicalbook.com This chloromethyl derivative serves as a key intermediate for the introduction of various nucleophiles, such as amines, thiols, and cyanides, at the 2-position of the pyridine ring.

Modifications at the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles, leading to the formation of N-oxides and quaternary salts.

N-Oxidation Reactions and Their Mechanistic Implications

The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide, this compound N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).

The synthesis of the closely related compound, 4-chloro-3-methoxy-2-methylpyridine-N-oxide, has been well-documented and provides insight into the N-oxidation of this class of compounds. patsnap.com In a typical procedure, 4-chloro-3-methoxy-2-methylpyridine is treated with hydrogen peroxide in the presence of a catalyst, such as phosphotungstic acid. patsnap.com The reaction is generally carried out at elevated temperatures to ensure complete conversion.

The formation of the N-oxide has significant mechanistic implications for the reactivity of the pyridine ring. The N-oxide group is a strong electron-donating group, which can activate the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions. Conversely, it can also facilitate nucleophilic substitution at these positions by acting as a good leaving group after activation.

Quaternization of the Pyridine Nitrogen for Advanced Applications

The pyridine nitrogen can be readily quaternized by reaction with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide. This reaction, known as the Menshutkin reaction, results in the formation of a pyridinium salt. The quaternization of this compound with an alkyl halide would yield a (4-chloro-3-methoxy-2-(hydroxymethyl)pyridin-1-ium) halide.

The rate of quaternization is influenced by the nature of the alkyl halide and the solvent. The reaction generally proceeds faster with more reactive alkyl halides (I > Br > Cl) and in polar aprotic solvents. The presence of substituents on the pyridine ring can also affect the rate of quaternization due to steric and electronic effects.

Reactivity Profile of the Halogenated Pyridine Nucleus

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups on the pyridine core. The pyridine ring, being inherently electron-deficient due to the electronegative nitrogen atom, is predisposed to nucleophilic attack. This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen. The reactivity of this specific molecule is further modulated by a chlorine atom at the activated C4 position, a methoxy group at C3, and a methanol group at C2. The chlorine atom serves as a competent leaving group in substitution reactions, while the methoxy and methanol groups can act as directing groups for metallation and participate in various chemical transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Chloro-Substituted Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing the this compound scaffold. The reaction is facilitated by the electron-deficient nature of the pyridine ring, which stabilizes the negatively charged intermediate formed during the reaction. masterorganicchemistry.comlibretexts.org The chlorine atom at the C4 position is para to the ring nitrogen, making it highly activated for displacement by nucleophiles.

The mechanism proceeds via a two-step addition-elimination sequence. A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized over the pyridine ring and is particularly stabilized by the electron-withdrawing nitrogen atom. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

A wide array of nucleophiles can be employed to displace the chloro group on activated pyridine rings. nih.gov For instance, 4-chloropyridine (B1293800) derivatives readily react with primary and secondary amines to form substituted 4-aminopyridines. researchgate.netresearchgate.net Similarly, reactions with thiols and alkoxides can be used to introduce C-S and C-O bonds, respectively. The reaction of 4-chloropyridine with mercaptoacetic acid, for example, yields pyridylmercaptoacetic acid, a precursor for certain antibiotics. nih.govchempanda.com While recent studies suggest some SNAr reactions may proceed through a concerted mechanism, the addition-elimination pathway remains the generally accepted model for most cases. nih.gov

| Nucleophile Type | Example Nucleophile | General Product Structure | Bond Formed |

|---|---|---|---|

| O-Nucleophile | Alkoxide (RO⁻), Phenoxide (ArO⁻) | 4-Alkoxy/Aryloxy-3-methoxypyridin-2-yl)methanol | C-O |

| N-Nucleophile | Amine (R₂NH) | (4-(Dialkylamino)-3-methoxypyridin-2-yl)methanol | C-N |

| S-Nucleophile | Thiol (RSH) | (4-(Alkylthio)-3-methoxypyridin-2-yl)methanol | C-S |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., C-C, C-N, C-O bond formations)

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the derivatization of this compound. These reactions enable the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds at the C4 position, significantly expanding the molecular complexity accessible from this building block. Palladium catalysts are most commonly employed for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a robust method for forming C-C bonds. A scalable Suzuki-Miyaura cross-coupling has been reported for the synthesis of a 4-chloro-6-(methoxypyridin-3-yl)pyrimidine, demonstrating the utility of this reaction on similar substrates in aqueous media. researchgate.net

Hiyama Coupling: The Hiyama coupling utilizes an organosilane as the coupling partner. This reaction is often activated by a fluoride (B91410) source, such as TBAF. The Hiyama cross-coupling of chloro-substituted pyridyltrimethylsilanes with aryl halides has been shown to proceed effectively, indicating its applicability for forming biaryl structures. researchgate.netnih.gov

Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds. It involves the palladium-catalyzed coupling of the aryl chloride with an amine. This allows for the introduction of a wide range of primary and secondary amines at the C4 position.

Sonogashira Coupling: For the formation of C-C triple bonds, the Sonogashira coupling is employed. This reaction couples the chloropyridine with a terminal alkyne, typically using a palladium catalyst in conjunction with a copper(I) co-catalyst.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and must be optimized for the specific substrates being coupled.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester (RB(OH)₂) | C-C | Pd catalyst (e.g., Pd(OAc)₂), Ligand, Base |

| Hiyama | Organosilane (R-SiR'₃) | C-C | Pd catalyst, Fluoride source (e.g., TBAF) |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | Pd catalyst, Ligand, Base |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (sp) | Pd catalyst, Cu(I) co-catalyst, Base |

| Stille | Organostannane (R-SnR'₃) | C-C | Pd catalyst |

Directed Ortho Metalation (DoM) Strategies for Further Functionalization

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The reaction involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents. organic-chemistry.orgharvard.edu

In the case of this compound, there are several potential DMGs: the methoxy group (-OCH₃), the hydroxymethyl group (-CH₂OH), and the pyridine nitrogen. The methoxy group is a moderately strong DMG, while the hydroxymethyl group, upon deprotonation to its corresponding alkoxide, can also direct lithiation. organic-chemistry.org These groups typically direct metalation to the adjacent ortho positions.

Given the substitution pattern, the most acidic proton available for abstraction is at the C5 position. The directing groups on the ring (methoxy at C3 and hydroxymethyl at C2) could potentially cooperate to direct the metalation to this C5 position. Following successful lithiation at C5, the resulting organolithium species can react with a diverse set of electrophiles to introduce new functional groups.

| Electrophile | Example | Resulting Functional Group at C5 |

|---|---|---|

| Carbon Dioxide | CO₂ | Carboxylic Acid (-COOH) |

| Aldehydes/Ketones | RCHO / RCOR' | Secondary/Tertiary Alcohol (-CH(OH)R / -C(OH)RR') |

| Alkyl Halides | CH₃I | Alkyl group (-CH₃) |

| Disulfides | (CH₃S)₂ | Thioether (-SCH₃) |

| Iodine | I₂ | Iodide (-I) |

| Silyl (B83357) Halides | (CH₃)₃SiCl | Silyl group (-Si(CH₃)₃) |

Multi-Component Reactions and Cascade Processes Utilizing this compound as a Building Block

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. tcichemicals.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.gov

This compound possesses functional groups that make it a suitable candidate for inclusion in MCRs. The primary alcohol (-CH₂OH) functionality can serve as the alcohol component in well-known MCRs such as the Passerini and Ugi reactions.

Passerini Reaction: This is a three-component reaction between a carboxylic acid, an isocyanide, and an aldehyde or ketone. While the title compound is an alcohol, it could potentially be oxidized to the corresponding aldehyde to participate directly, or used in variations of the reaction.

Ugi Reaction: This is a four-component reaction between an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. Here, this compound could be oxidized in situ or prior to the reaction to provide the necessary aldehyde component. The resulting Ugi product would be a complex, peptidomimetic scaffold containing the functionalized pyridine ring.

A particularly attractive strategy involves combining MCRs with subsequent transformations in a cascade or sequential one-pot process. For example, after an Ugi reaction using the aldehyde derived from this compound, the resulting product would still possess the reactive C4-chloro substituent. This chloride could then be subjected to an intramolecular or intermolecular SNAr or a transition metal-catalyzed cross-coupling reaction, allowing for rapid elaboration of the MCR product into more complex and diverse chemical structures. This approach leverages the reactivity of the different functional groups on the starting building block in a sequential manner to build molecular complexity efficiently.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 4 Chloro 3 Methoxypyridin 2 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete structural assignment can be achieved.

High-field ¹H and ¹³C NMR spectroscopy are fundamental techniques for identifying the distinct proton and carbon environments within a molecule.

In the ¹H NMR spectrum of (4-Chloro-3-methoxypyridin-2-yl)methanol, distinct signals corresponding to each type of proton are expected. The protons on the pyridine (B92270) ring would appear in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing chloro group and the electron-donating methoxy (B1213986) and hydroxymethyl groups. The methoxy protons would present as a singlet, while the methylene (B1212753) protons of the methanol (B129727) group would also likely appear as a singlet, though potential coupling to the hydroxyl proton could lead to a triplet, which often broadens or is exchanged with deuterium (B1214612) oxide (D₂O).

The ¹³C NMR spectrum provides information on the carbon skeleton. Each carbon atom in this compound, including those in the pyridine ring, the methoxy group, and the methanol substituent, would give a unique resonance. The chemical shifts of the ring carbons are particularly informative, reflecting the substitution pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on predictive models and typical chemical shift ranges for similar structures, as specific experimental data was not available in the searched literature.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine-H | 7.0 - 8.5 | Doublet |

| Pyridine-H | 7.0 - 8.5 | Doublet |

| -CH₂OH | ~4.7 | Singlet/Doublet |

| -OCH₃ | ~3.9 | Singlet |

| -OH | Variable | Singlet (broad) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on predictive models and typical chemical shift ranges for similar structures, as specific experimental data was not available in the searched literature.

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridine-C (substituted) | 140 - 160 |

| Pyridine-C (substituted) | 140 - 160 |

| Pyridine-C (substituted) | 120 - 140 |

| Pyridine-CH | 110 - 130 |

| Pyridine-CH | 110 - 130 |

| -CH₂OH | ~60 |

| -OCH₃ | ~55 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Elucidation

To establish the connectivity between protons and carbons and to determine through-space proximities, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be crucial in confirming the connectivity of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edupitt.edu This technique would definitively link the proton signals of the pyridine ring, the methylene group, and the methoxy group to their corresponding carbon signals. columbia.edupitt.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.edupitt.edu This is instrumental in piecing together the molecular structure by, for example, showing correlations from the methoxy protons to the C3 of the pyridine ring, or from the methylene protons to C2 and C3 of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This would be useful in confirming the relative positions of the substituents on the pyridine ring. For instance, a NOESY correlation between the methoxy protons and a proton on the pyridine ring would provide strong evidence for their spatial proximity.

For chiral derivatives of this compound, advanced NMR pulse sequences can be utilized to determine the stereochemistry. Techniques such as NOESY and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide information about the relative stereochemistry of chiral centers by measuring through-space proton-proton distances. Furthermore, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric differentiation in the NMR spectra, allowing for the determination of enantiomeric excess and absolute configuration.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₇H₈ClNO₂), HRMS would be expected to yield a molecular ion peak with a mass that is consistent with this formula to within a few parts per million. The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak (approximately a 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes).

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In ESI-MS, this compound would likely be observed as a protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on this protonated molecule would induce fragmentation, providing valuable structural information. Common fragmentation pathways for such a molecule could include the loss of water (H₂O) from the methanol group, the loss of a methoxy radical (•OCH₃), or cleavage of the pyridine ring. The analysis of these fragmentation patterns can help to confirm the connectivity of the molecule.

Table 3: Predicted HRMS and ESI-MS Data for this compound This table is based on the known molecular formula and common fragmentation patterns for similar compounds.

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 174.0316 | Protonated molecule (³⁵Cl isotope) |

| [M+H]⁺ | 176.0287 | Protonated molecule (³⁷Cl isotope) |

| [M+Na]⁺ | 196.0135 | Sodium adduct (³⁵Cl isotope) |

| [M-H₂O+H]⁺ | 156.0210 | Loss of water from the protonated molecule |

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of organic molecules by analyzing the fragmentation patterns of a selected precursor ion. In the case of this compound, the protonated molecule [M+H]⁺ would be selected in the first mass analyzer and then subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule, allowing for the confirmation of its structure.

The fragmentation of substituted pyridines in MS/MS is influenced by the nature and position of the substituents. For this compound, the expected fragmentation pathways would involve the loss of small neutral molecules such as water (H₂O) from the methanol group, formaldehyde (B43269) (CH₂O) from the methanol group, and the cleavage of the methoxy group. The presence of the chlorine atom would be evident from the characteristic isotopic pattern in the mass spectrum.

Table 1: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 174.0316 |

| [M+Na]⁺ | 196.0135 |

| [M+K]⁺ | 211.9875 |

| [M+NH₄]⁺ | 191.0581 |

| [M-H]⁻ | 172.0171 |

| [M+HCOO]⁻ | 218.0225 |

| [M+CH₃COO]⁻ | 232.0382 |

This data is predicted and serves as a reference for experimental analysis.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The O-H stretching vibration of the methanol group would appear as a broad band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methoxy and methanol groups would be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The C-O stretching vibrations of the methoxy and methanol groups would likely appear in the 1000-1300 cm⁻¹ range. The C-Cl stretching vibration is expected in the lower frequency region, typically between 600 and 800 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| O-H (alcohol) stretch | 3200-3600 (broad) |

| C-H (aromatic) stretch | 3000-3100 |

| C-H (aliphatic) stretch | 2850-3000 |

| C=C, C=N (pyridine ring) stretch | 1400-1600 |

| C-O (methoxy, alcohol) stretch | 1000-1300 |

| C-Cl stretch | 600-800 |

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum is often more sensitive to non-polar bonds and can be particularly useful for identifying the pyridine ring vibrations. The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule, which serves as a unique "molecular fingerprint" for identification and comparison with other compounds.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π→π* and n→π* transitions within the pyridine ring. The position and intensity of these bands are influenced by the substituents on the pyridine ring. The methoxy and chloro groups, being auxochromes, can cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) compared to unsubstituted pyridine. For pyridine itself, characteristic absorptions are observed around 251 nm, 257 nm, and 262 nm. The presence of substituents in this compound is expected to shift these bands.

X-ray Diffraction Crystallography for Definitive Solid-State Structural Analysis

In the solid state, molecules of this compound would be expected to pack in a regular, repeating pattern. The molecular conformation, including bond lengths, bond angles, and torsion angles, would be precisely determined. Furthermore, intermolecular interactions such as hydrogen bonding (involving the hydroxyl group and the pyridine nitrogen) and halogen bonding (involving the chlorine atom) would play a crucial role in the crystal packing. These interactions dictate the physical properties of the solid material.

Advanced Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity and performing quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable C18 column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a UV detector would be a common method for the analysis of this compound. The method can be optimized to achieve good separation from any impurities or starting materials. For quantitative analysis, a calibration curve would be constructed using standards of known concentration.

Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can also be used for the analysis of this compound. Derivatization of the hydroxyl group may be necessary to improve its volatility and chromatographic behavior. GC-MS would provide both retention time and mass spectral data, allowing for highly specific identification and quantification.

The choice between HPLC and GC would depend on the volatility and thermal stability of the compound and its potential impurities. Both techniques are capable of providing high-resolution separation and accurate quantification, which are crucial for quality control.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of this compound and its derivatives, particularly in the context of purity assessment and impurity profiling. The development of a robust HPLC method is critical for ensuring the quality of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). For pyridine derivatives, which contain a basic nitrogen atom, reversed-phase HPLC (RP-HPLC) is the most common approach. helixchrom.comresearchgate.net

Method development typically involves the systematic optimization of several key parameters to achieve adequate separation of the main compound from any process-related impurities or degradation products. A simple, fast, and selective stability-indicating RP-HPLC method is often the goal. researchgate.net The selection of the stationary phase is crucial; C18 (octadecylsilyl) columns are widely used due to their hydrophobicity, providing good retention for a broad range of organic molecules. researchgate.netresearchgate.net

The mobile phase composition, consisting of an aqueous component (often with a buffer or acid modifier) and an organic solvent, is adjusted to control the retention and selectivity of the separation. helixchrom.com For basic compounds like pyridine derivatives, peak shape can be a challenge due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase. chromforum.org To mitigate this, an acid such as trifluoroacetic acid (TFA), formic acid, or phosphoric acid is often added to the mobile phase to suppress the ionization of silanol groups and ensure the analyte is in a consistent, protonated state, leading to sharper, more symmetrical peaks. researchgate.netchromforum.org Acetonitrile and methanol are common organic modifiers used to elute the compounds from the column. researchgate.net

Detection is most commonly performed using an ultraviolet (UV) detector, as pyridine derivatives possess a chromophore that absorbs light in the UV region. The detection wavelength is selected at the absorbance maximum of the analyte to ensure high sensitivity. researchgate.net The method is then validated according to International Conference on Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose. researchgate.netresearchgate.net

Table 1: Typical HPLC Method Parameters for Pyridine Derivative Analysis

| Parameter | Typical Conditions | Rationale |

|---|---|---|

| Stationary Phase | C18 (e.g., LiChrosorb, Hypersil BDS), 3-5 µm particle size | Provides good hydrophobic retention for the analyte and related impurities. researchgate.netresearchgate.net |

| Mobile Phase | Acetonitrile / Buffered Aqueous Phase (e.g., Phosphate, Ammonium Acetate) researchgate.netresearchgate.net | The ratio is optimized to control elution strength and achieve desired retention times. |

| pH / Modifier | pH adjusted to acidic range (e.g., pH 3.0) with phosphoric or formic acid | Improves peak shape for basic analytes by suppressing silanol interactions. helixchrom.comresearchgate.net |

| Elution Mode | Isocratic or Gradient | Isocratic elution uses a constant mobile phase composition, while gradient elution is used for complex samples with a wide range of polarities. researchgate.net |

| Flow Rate | 0.8 - 1.5 mL/min | A standard flow rate for analytical columns to ensure efficient separation within a reasonable time. researchgate.netresearchgate.net |

| Column Temperature | 25 - 40 °C | Controlling temperature ensures reproducible retention times and can improve peak shape. researchgate.net |

| Detection | UV/VIS Detector (e.g., 225 nm, 255 nm) | Pyridine ring system allows for sensitive detection at specific UV wavelengths. helixchrom.comresearchgate.net |

| Injection Volume | 5 - 20 µL | A small, precise volume is injected to prevent column overloading and band broadening. researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. This technology utilizes columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling much higher system pressures. The core advantage of UPLC is the enhancement in chromatographic efficiency.

For the analysis of this compound and its derivatives, converting an existing HPLC method to a UPLC method can yield significant benefits. The primary advantage is a dramatic reduction in analysis time, often by a factor of 5 to 10, without sacrificing resolution. This increased throughput is highly valuable in quality control and process monitoring environments.

Furthermore, the enhanced resolution provided by UPLC allows for better separation of closely eluting impurities from the main analyte peak. This is particularly critical when profiling complex impurity mixtures or detecting trace-level genotoxic impurities (GTIs), where accurate quantification is essential. chromatographyonline.com The narrower peaks characteristic of UPLC lead to greater peak heights and, consequently, improved signal-to-noise ratios and lower limits of detection (LOD) and quantification (LOQ).

The principles of method development for UPLC are analogous to those for HPLC, involving the optimization of stationary phase chemistry, mobile phase composition, and temperature. However, the transition from HPLC to UPLC is not merely instrumental. The system's lower dispersion volume requires careful consideration of all components to realize the full benefits of the technology. A method for a related pyridine derivative could be transferred from an HPLC C18 column with a 5 µm particle size to a UPLC C18 column with a 1.7 µm particle size, significantly shortening the run time while improving the separation of potential impurities.

Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile substances and is widely used for impurity profiling in pharmaceutical materials. thermofisher.comajrconline.org For a compound like this compound, direct GC analysis can be challenging due to the presence of the polar hydroxyl (-OH) group. This functional group can lead to poor peak shape (tailing) through interactions with the stationary phase and may decrease the compound's thermal stability in the hot GC inlet. jfda-online.com

To overcome these issues, chemical derivatization is often employed. jfda-online.com The hydroxyl group can be converted into a less polar, more volatile functional group, such as a silyl (B83357) ether (via silylation) or an ester (via acylation). This process enhances the compound's volatility and thermal stability, making it more amenable to GC analysis and resulting in sharp, symmetrical chromatographic peaks. jfda-online.com

GC, particularly when coupled with a mass spectrometer (GC-MS), is an exceptionally effective tool for impurity identification and quantification. rroij.comgalaxypub.co The GC separates the individual components of a sample, and the MS provides mass information that can be used to elucidate the structure of unknown impurities. thermofisher.com This is crucial for identifying potentially genotoxic impurities, which must be controlled at very low levels. rroij.com The high sensitivity of modern GC-MS systems allows for the detection and quantification of impurities at the parts-per-million (ppm) level. chromatographyonline.com

Method development for impurity profiling involves selecting an appropriate capillary column (e.g., a non-polar or mid-polar stationary phase like a polysiloxane), and optimizing the temperature program of the GC oven. thermofisher.com The temperature program starts at a lower temperature to trap volatile components and then ramps up to elute less volatile compounds, ensuring the separation of a wide range of potential impurities within a single analytical run. thermofisher.com

Table 2: Example GC-MS Parameters for Pharmaceutical Impurity Profiling

| Parameter | Typical Conditions | Rationale |

|---|---|---|

| GC System | Agilent, Thermo Scientific TRACE | Standard instrumentation for pharmaceutical analysis. thermofisher.com |

| Column | TraceGOLD™ TG-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A low-bleed 5% phenyl methylpolysiloxane column is versatile for separating a wide range of semi-volatile impurities. thermofisher.com |

| Carrier Gas | Helium at a constant flow of 1.0 - 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. thermofisher.com |

| Inlet Temperature | 250 - 280 °C | Ensures rapid vaporization of the sample without causing thermal degradation. thermofisher.com |

| Injection Mode | Split/Splitless | Split mode is used for concentrated samples, while splitless is used for trace analysis to maximize sensitivity. thermofisher.com |

| Oven Program | e.g., 50 °C hold for 2 min, ramp at 20 °C/min to 320 °C, hold for 5 min | A temperature gradient is used to separate compounds with different boiling points effectively. thermofisher.com |

| Detector | Mass Spectrometer (MS) | Provides high selectivity and structural information for definitive impurity identification. thermofisher.comrroij.com |

| MS Source Temp. | ~250 °C | Optimized to promote ionization while minimizing thermal fragmentation. thermofisher.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. thermofisher.com |

Computational Chemistry and Theoretical Investigations into 4 Chloro 3 Methoxypyridin 2 Yl Methanol

Quantum Chemical Calculations for Molecular and Electronic Structure Elucidation

Quantum chemical calculations are fundamental to modern chemical research, offering deep insights into molecular structure and electronic properties. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each with its own strengths in the theoretical investigation of molecules like (4-Chloro-3-methoxypyridin-2-yl)methanol.

Density Functional Theory (DFT) has become a popular computational method due to its favorable balance of accuracy and computational cost. chemrxiv.org DFT methods are based on the principle that the ground-state energy of a molecule can be determined from its electron density. nih.gov For a molecule such as this compound, DFT calculations, often employing hybrid functionals like B3LYP, are well-suited for predicting a range of ground-state properties. irjet.netscispace.com These properties include optimized molecular geometry, vibrational frequencies, and electronic properties such as molecular electrostatic potential maps, which can reveal active sites for chemical reactions. irjet.netscispace.com The selection of the functional and basis set is a critical step in ensuring the reliability of DFT calculations.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for certain properties. The choice of the basis set, which is a set of mathematical functions used to build molecular orbitals, is crucial for the accuracy of both DFT and ab initio calculations. Larger basis sets, such as the 6-311++G(d,p) or cc-pVTZ, incorporate polarization and diffuse functions, allowing for a more flexible and accurate description of the electron distribution, which is particularly important for molecules containing heteroatoms and for describing non-covalent interactions. nih.gov For this compound, a careful selection of both the theoretical method and the basis set would be necessary to achieve a precise description of its molecular and electronic structure.

Prediction and Interpretation of Spectroscopic Data through Computational Methods

Computational chemistry is an essential tool for the prediction and interpretation of various types of molecular spectra. For this compound, theoretical calculations can provide valuable insights into its spectroscopic signatures.

Theoretical calculations of vibrational frequencies can aid in the assignment of experimental infrared (IR) and Raman spectra. DFT calculations, after appropriate scaling of the computed frequencies, have been shown to reproduce experimental vibrational spectra with good accuracy for similar pyridine (B92270) derivatives. nih.govdergipark.org.tr These calculations can help to assign specific vibrational modes to the observed spectral bands, providing a detailed understanding of the molecular vibrations.

Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate UV-Visible absorption spectra. nih.govmdpi.com This allows for the prediction of the absorption maxima (λmax) and an understanding of the nature of the electronic transitions involved (e.g., n→π* or π→π* transitions). For this compound, TD-DFT calculations could predict its electronic spectrum and help in the interpretation of any experimentally observed spectra.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method. dergipark.org.tr By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained, which can be compared with experimental data to aid in the structural elucidation of the molecule.

Computational NMR Chemical Shift Calculation and Experimental Validation

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for verifying and understanding molecular structures in solution. nih.gov For a molecule like this compound, quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to compute the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). The Gauge-Independent Atomic Orbital (GIAO) method is commonly used in these calculations to ensure the accuracy of the results. nih.govresearchgate.net

The computed shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (TMS). researchgate.net These theoretical chemical shifts can then be compared directly with experimental data obtained from NMR spectroscopy. A strong correlation between the calculated and experimental values provides high confidence in the assigned structure and its predominant conformation in solution. nih.gov Discrepancies can point to complex dynamic processes, solvent effects, or the presence of multiple conformers. researchgate.net

A typical output of such a study would be a data table comparing the experimental and theoretical chemical shifts for each unique proton and carbon atom in the molecule.

| Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| H-5 | Data unavailable | Data unavailable | Data unavailable |

| H-6 | Data unavailable | Data unavailable | Data unavailable |

| CH₂OH | Data unavailable | Data unavailable | Data unavailable |

| OCH₃ | Data unavailable | Data unavailable | Data unavailable |

| C-2 | Data unavailable | Data unavailable | Data unavailable |

| C-3 | Data unavailable | Data unavailable | Data unavailable |

| C-4 | Data unavailable | Data unavailable | Data unavailable |

| C-5 | Data unavailable | Data unavailable | Data unavailable |

Simulated Vibrational (IR/Raman) Spectra and Vibrational Mode Analysis

Computational vibrational spectroscopy is used to predict the Infrared (IR) and Raman spectra of a molecule. These simulations are typically performed using DFT calculations, which determine the harmonic vibrational frequencies corresponding to the normal modes of vibration of the molecule. researchgate.netresearchgate.net Each calculated frequency can be animated to visualize the specific atomic motions, such as stretching, bending, wagging, twisting, and rocking. theaic.org

This analysis is invaluable for assigning the absorption bands observed in experimental FT-IR and FT-Raman spectra. slideshare.net For this compound, such calculations would help identify characteristic frequencies for the O-H stretch of the alcohol, C-H stretches of the pyridine ring and methyl group, the C-O stretch of the methoxy (B1213986) group, and the C-Cl stretch. core.ac.uk The potential energy distribution (PED) analysis is often performed to quantify the contribution of individual bond stretches and angle bends to each vibrational mode.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | Data unavailable | Data unavailable | Hydroxyl stretching |

| ν(C-H) aromatic | Data unavailable | Data unavailable | Pyridine ring C-H stretching |

| ν(C-H) aliphatic | Data unavailable | Data unavailable | Methanol (B129727)/Methoxy C-H stretching |

| ν(C=N), ν(C=C) | Data unavailable | Data unavailable | Pyridine ring stretching |

| ν(C-O) | Data unavailable | Data unavailable | Methoxy/Methanol C-O stretching |

| ν(C-Cl) | Data unavailable | Data unavailable | Chloro group stretching |

| δ(C-H) | Data unavailable | Data unavailable | In-plane C-H bending |

Theoretical UV-Vis Absorption Spectra and Electronic Transition Assignment

Theoretical UV-Vis spectroscopy, typically performed using Time-Dependent Density Functional Theory (TD-DFT), is used to predict the electronic absorption spectra of a molecule. ekb.eg This method calculates the excitation energies and oscillator strengths (f) for the transitions from the ground state to various excited states. The calculated transitions correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.gov

For this compound, these calculations would identify the key electronic transitions, such as π→π* and n→π*, which are characteristic of aromatic and heteroaromatic systems. scielo.org.za The analysis involves examining the molecular orbitals involved in the transition, most commonly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to understand the nature of the electronic excitation. researchgate.net

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | Data unavailable | Data unavailable | HOMO → LUMO |

| S₀ → S₂ | Data unavailable | Data unavailable | HOMO-1 → LUMO |

Reactivity and Selectivity Studies using Molecular Descriptors

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. numberanalytics.com It focuses on the interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile). wikipedia.orglibretexts.org The energies of the HOMO and LUMO and the energy gap between them (ΔE = E_LUMO - E_HOMO) are critical descriptors of reactivity. pku.edu.cn

A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, calculating the HOMO and LUMO energy levels would provide insight into its susceptibility to react with electrophiles or nucleophiles. The spatial distribution of these orbitals would also indicate which parts of the molecule are most involved in these interactions.

Electrostatic Potential (ESP) Maps and Charge Distribution Analysis

Molecular Electrostatic Potential (ESP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.org They are calculated based on the molecule's electron density and are invaluable for predicting intermolecular interactions and chemical reactivity. scispace.com The ESP is mapped onto the molecular surface, typically using a color scale where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netyoutube.com

For this compound, an ESP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy and methanol groups due to their lone pairs of electrons. Positive potential might be expected around the hydroxyl proton and the hydrogen atoms on the pyridine ring.

Fukui Functions and Local Reactivity Indices for Site Selectivity

While ESP maps provide a general picture of reactivity, Fukui functions and related local reactivity indices offer a more quantitative prediction of site selectivity within a molecule. mdpi.com These descriptors are derived from conceptual DFT and quantify the change in electron density at a specific atomic site when the total number of electrons in the system changes.

There are three main types of Fukui functions:

f(r)⁺ : For predicting the site of nucleophilic attack (where an electron is added).

f(r)⁻ : For predicting the site of electrophilic attack (where an electron is removed).

f(r)⁰ : For predicting the site of radical attack.

By calculating these indices for each atom in this compound, one could precisely rank the atoms' susceptibility to different types of chemical attack, thus predicting the regioselectivity of its reactions. ekb.eg

No Publicly Available Research Found for Computational Chemistry of this compound

Following a comprehensive search of scientific literature and chemical databases, no specific computational chemistry or theoretical investigation studies concerning the reaction mechanisms of This compound were identified. As a result, the generation of a detailed article on its "Reaction Mechanism Elucidation through Computational Modeling," including subsections on "Transition State Characterization and Reaction Pathway Mapping" and "Kinetic and Thermodynamic Insights from Computational Data," is not possible at this time.

The requested article structure requires in-depth, scientifically validated research findings, including data on transition states, reaction pathways, and associated kinetic and thermodynamic parameters derived from computational models. The absence of published research on this specific compound means that any attempt to create such an article would be speculative and would not meet the required standards of scientific accuracy and reliance on verifiable sources.

General computational chemistry methodologies, such as Density Functional Theory (DFT), are widely used to investigate the properties and reactivity of molecules similar in structure to this compound. These studies typically provide valuable insights into:

Transition State Characterization: Identifying the high-energy structures that exist transiently between reactants and products.

Reaction Pathway Mapping: Charting the energetic landscape of a chemical reaction to determine the most likely mechanism.

Kinetic and Thermodynamic Data: Calculating activation energies, reaction enthalpies, and Gibbs free energies to predict reaction rates and spontaneity.

However, without specific studies focused on this compound, the application of these principles to its specific reaction mechanisms remains unexplored in the public domain. Further research in the field of computational chemistry would be necessary to provide the data required to construct the requested scientific article.

Strategic Applications of 4 Chloro 3 Methoxypyridin 2 Yl Methanol As a Versatile Synthetic Intermediate

Role in the Synthesis of Biologically Active Pyridine (B92270) Analogues and Scaffolds

The inherent biological significance of the pyridine ring, present in numerous natural products and FDA-approved drugs, underscores the importance of its functionalized derivatives. lifechemicals.com Substituted pyridines like (4-Chloro-3-methoxypyridin-2-yl)methanol serve as pivotal starting materials for creating diverse scaffolds with tailored biological activities.

Precursor in the Development of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (e.g., Rabeprazole-related compounds)

This compound is a key building block in the synthesis of proton pump inhibitors (PPIs), a class of drugs that manage acid-related gastrointestinal disorders. Its primary application is in the multi-step synthesis of Rabeprazole and its related compounds. sci-hub.se

The synthetic pathway typically involves the conversion of the methanol (B129727) group of the pyridine core into a more reactive leaving group, such as a chloride. For instance, treatment of the parent alcohol with a chlorinating agent like thionyl chloride yields a 2-(chloromethyl)pyridine (B1213738) intermediate. google.com This activated intermediate is then condensed with a benzimidazole-2-thiol derivative. The subsequent oxidation of the resulting thioether linkage forms the final sulfinyl group characteristic of Rabeprazole. sci-hub.seepo.orggoogle.com

The process highlights the compound's role in constructing the substituted pyridine portion of the final API. The specific substitution pattern on the pyridine ring is critical for the drug's efficacy.

Table 1: Key Intermediates in a Generalized Rabeprazole Synthesis Pathway

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Initial pyridine building block |

| 2-(Chloromethyl)-4-chloro-3-methoxypyridine | Activated intermediate for condensation |

| 2-Mercaptobenzimidazole | Benzimidazole core for condensation |

| 2-{[(4-Chloro-3-methoxypyridin-2-yl)methyl]sulfanyl}-1H-benzimidazole | Thioether intermediate post-condensation |

This table illustrates a representative synthetic sequence. Actual industrial syntheses may vary.

Building Block for Agrochemicals and Related Specialty Chemicals

The pyridine framework is a cornerstone in modern agrochemical development, forming the basis for numerous high-efficacy, low-toxicity pesticides. agropages.com Functionalized pyridines are essential for the rapid construction and derivatization of these complex molecules. researchgate.netacs.org this compound, with its distinct functional groups, represents a valuable scaffold for creating novel agrochemicals.

The reactivity of this intermediate allows for its incorporation into a variety of herbicidal, fungicidal, and insecticidal structures.

The chloro group can be substituted via nucleophilic aromatic substitution to introduce different functionalities.

The methanol group can be modified to link the pyridine ring to other molecular fragments.

The methoxy (B1213986) group influences the electronic properties and metabolic stability of the final product.